molecular formula C10H10ClN3 B1324978 3-(4-chlorophenyl)-4-methyl-1H-pyrazol-5-amine CAS No. 1093060-49-1

3-(4-chlorophenyl)-4-methyl-1H-pyrazol-5-amine

Cat. No.: B1324978
CAS No.: 1093060-49-1
M. Wt: 207.66 g/mol
InChI Key: CFRKMAJPPYXCPT-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-4-methyl-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This compound is characterized by the presence of a 4-chlorophenyl group and a methyl group attached to the pyrazole ring

Mechanism of Action

Target of Action

Compounds with similar structures have been found to target various receptors and enzymes

Mode of Action

Similar compounds have been found to act as antagonists or inverse agonists at certain receptors . This suggests that 3-(4-chlorophenyl)-4-methyl-1H-pyrazol-5-amine might interact with its targets in a similar manner, leading to changes in cellular activity.

Biochemical Pathways

Similar compounds have been found to modulate oxidative stress and inflammatory pathways . This suggests that this compound might have similar effects on these pathways, leading to downstream effects on cellular function.

Pharmacokinetics

Similar compounds have been found to have specific pharmacokinetic properties

Result of Action

Similar compounds have been found to have specific effects on cellular function

Action Environment

Similar compounds have been found to be influenced by environmental factors

Biochemical Analysis

Biochemical Properties

3-(4-chlorophenyl)-4-methyl-1H-pyrazol-5-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress pathways, such as glutathione peroxidase and catalase . These interactions suggest that this compound may have antioxidant properties, potentially reducing reactive oxygen species (ROS) levels in cells.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to protect dopaminergic neurons from oxidative stress by lowering ROS levels and boosting the glutathione system . Additionally, it may impact gene expression related to oxidative stress and inflammation, thereby influencing cellular metabolism and overall cell health.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific enzymes, such as glutathione peroxidase and catalase, enhancing their activity and reducing oxidative stress . Furthermore, it may inhibit or activate other enzymes involved in cellular metabolism, leading to changes in gene expression and cellular function. These binding interactions and enzyme modulations are crucial for understanding the compound’s overall impact on cellular health.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, maintaining its efficacy in reducing oxidative stress over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to provide protective effects against oxidative stress and inflammation . At higher doses, there may be toxic or adverse effects, including potential damage to cellular structures and disruption of normal cellular functions. Understanding the dosage thresholds and their implications is crucial for its safe and effective use in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate oxidative stress and cellular metabolism. Its interactions with glutathione peroxidase and catalase are particularly noteworthy, as they play a central role in detoxifying ROS and maintaining cellular redox balance . These interactions may also affect metabolic flux and metabolite levels, further influencing cellular health and function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its efficacy. It is transported across cell membranes and distributed to various cellular compartments, where it interacts with target enzymes and proteins . The compound’s ability to cross the blood-brain barrier and its accumulation in specific tissues are important factors that determine its overall impact on cellular health.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It is directed to specific compartments or organelles within the cell, where it exerts its effects on target enzymes and proteins . Post-translational modifications and targeting signals play a crucial role in its localization, ensuring that it reaches the appropriate sites of action within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-4-methyl-1H-pyrazol-5-amine typically involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under reflux conditions to yield the desired pyrazole derivative. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like acetic acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-4-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom on the phenyl ring can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: It is being investigated for its anti-inflammatory, analgesic, and anticancer properties.

    Industry: The compound can be used in the development of agrochemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate: This compound has a similar chlorophenyl group but differs in the presence of a hydroxy and dimethylpropanoate group.

    5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound contains a chlorophenyl group and a thiadiazole ring, showing different biological activities.

Uniqueness

3-(4-chlorophenyl)-4-methyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3/c1-6-9(13-14-10(6)12)7-2-4-8(11)5-3-7/h2-5H,1H3,(H3,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFRKMAJPPYXCPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1N)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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